molecular formula C11H12N2O B13836033 1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-one

1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-one

Katalognummer: B13836033
Molekulargewicht: 188.23 g/mol
InChI-Schlüssel: ASJUYINNISUVAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-one is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

The synthesis of 1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzimidazole and a suitable ketone.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a catalyst and specific solvents to facilitate the reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring allows for substitution reactions, where different substituents can be introduced using appropriate reagents and conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound has shown potential in biological studies, including antimicrobial and anticancer research.

    Medicine: Due to its biological activity, it is being explored for therapeutic applications, such as in the treatment of infections and cancer.

    Industry: In the industrial sector, it is used in the production of various chemical products, including dyes and polymers.

Wirkmechanismus

The mechanism of action of 1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.

    Pathways Involved: The exact pathways depend on the biological context, but common pathways include those involved in cell proliferation, apoptosis, and microbial inhibition.

Vergleich Mit ähnlichen Verbindungen

1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-one can be compared with other benzimidazole derivatives:

    Similar Compounds: Examples include 2-(1H-benzo[d]imidazol-2-yl)quinoline and 1-(2-Ethoxyethyl)-1H-benzo[d]imidazole.

    Uniqueness: This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C11H12N2O

Molekulargewicht

188.23 g/mol

IUPAC-Name

1-(2-methylbenzimidazol-1-yl)propan-2-one

InChI

InChI=1S/C11H12N2O/c1-8(14)7-13-9(2)12-10-5-3-4-6-11(10)13/h3-6H,7H2,1-2H3

InChI-Schlüssel

ASJUYINNISUVAC-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=CC=CC=C2N1CC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.